molecular formula C4H8Cl4Pt2 B3046243 DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) CAS No. 12144-54-6

DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II)

Cat. No.: B3046243
CAS No.: 12144-54-6
M. Wt: 588.1 g/mol
InChI Key: XBLBDYCZFZESPN-UHFFFAOYSA-J
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Description

DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) (CAS: 12073-36-8), also known as Zeise’s dimer, is a platinum(II) complex with the molecular formula [(C₂H₄)PtCl₂]₂ and a molecular weight of 588.07 g/mol . It is a dinuclear platinum complex where two platinum centers are bridged by μ-chloro ligands, with ethylene (C₂H₄) and terminal chloride ligands completing the coordination sphere . The compound is synthesized by evaporating an aqueous solution of H₂[PtCl₂(C₂H₄)] to dryness, followed by recrystallization . It is commercially available in high purity (≥99.9%) as a powder with customizable particle sizes (1–5 µm) and is widely used in catalysis and materials research .

Stability and handling require airtight storage in dry, light-protected conditions to prevent decomposition, as it reacts with atmospheric moisture and CO₂ . Its primary industrial application lies in catalysis, particularly in olefin transformation reactions, owing to the labile ethylene ligands that facilitate substrate binding .

Properties

IUPAC Name

ethene;platinum(2+);tetrachloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C2H4.4ClH.2Pt/c2*1-2;;;;;;/h2*1-2H2;4*1H;;/q;;;;;;2*+2/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLBDYCZFZESPN-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C=C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl4Pt2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923807
Record name Platinum(2+) chloride--ethene (1/2/1)
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Molecular Weight

588.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12073-36-8, 12144-54-6
Record name Di-μ-chlorodichlorobis(η2-ethene)diplatinum
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Record name stereoisomer of Di-μ-chlorodichlorobis(η2-ethene)diplatinum
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Record name Platinum, di-mu-chlorodichlorobis(eta2-ethene)di-, stereoisomer
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Record name Platinum, di-.mu.-chlorodichlorobis(.eta.2-ethene)di-, stereoisomer
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Record name Platinum(2+) chloride--ethene (1/2/1)
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Record name Di-μ-chlorodichlorobis(η2-ethylene)diplatinum, stereoisomer
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Preparation Methods

The synthesis of DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) typically involves the reaction of potassium tetrachloroplatinate(II) with ethylene in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dimeric structure . The general reaction can be represented as follows:

K2[PtCl4]+2C2H4+2HCl[Pt2Cl2(C2H4)2Cl2]+2KClK_2[PtCl_4] + 2C_2H_4 + 2HCl \rightarrow [Pt_2Cl_2(C_2H_4)_2Cl_2] + 2KCl K2​[PtCl4​]+2C2​H4​+2HCl→[Pt2​Cl2​(C2​H4​)2​Cl2​]+2KCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels .

Chemical Reactions Analysis

DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphines, amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

a) DI-μ-CHLORO-DICHLOROBIS(STYRENE)DIPLATINUM(II) and DI-μ-CHLORO-DICHLOROBIS(1-DODECENE)DIPLATINUM(II)

  • Key Differences: Ligand Bulkiness: Styrene (C₆H₅-CH=CH₂) and 1-dodecene (C₁₂H₂₄) introduce steric hindrance compared to ethylene, reducing reactivity in catalytic cycles . Synthesis: Unlike the ethylene complex, these derivatives cannot be synthesized via simple evaporation of H₂[PtCl₂(olefin)] solutions, requiring alternative methods .

Heterometallic Analogues

a) (PENTAMETHYLCYCLOPENTADIENYL)IRIDIUM(III) CHLORIDE DIMER (CAS: 12354-84-6)

  • Structure : Dinuclear iridium complex with pentamethylcyclopentadienyl (Cp*) ligands.
  • Comparison :
    • Metal Center : Iridium (Ir) vs. platinum (Pt). Ir complexes exhibit higher oxidation state stability and distinct redox properties .
    • Catalytic Use : Ir complexes are preferred in hydrogenation and C–H activation, whereas Pt complexes excel in olefin coordination .

b) BIS[(PENTAMETHYLCYCLOPENTADIENYL)DICHLORO-RHODIUM] (CAS: 12354-85-7)

  • Structure : Dinuclear rhodium (Rh) complex with Cp* ligands.
  • Comparison :
    • Reactivity : Rh centers favor migratory insertion mechanisms, enabling use in carbonylation reactions, unlike Pt’s electrophilic activation .
    • Thermal Stability : Rh complexes are more thermally stable due to stronger Rh–Cl bonds compared to Pt–Cl .

Platinum-Based Catalysts with Modified Ligands

a) DIMETHYLPLATINUM(II) CYCLOOCTADIENE COMPLEX (CAS: 12266-92-1)

  • Structure: Mononuclear Pt complex with dimethyl and cyclooctadiene ligands.
  • Comparison: Nuclearity: Mononuclear vs. dinuclear. Mononuclear complexes lack bridging ligands, simplifying mechanistic pathways . Hazards: This compound decomposes in air, releasing toxic gases, whereas Zeise’s dimer is relatively stable under inert conditions .

Research and Commercial Considerations

  • Commercial Availability: High-purity Zeise’s dimer is supplied by Nanochemazone (APS: 1–5 µm) and Colonial Metal Inc., emphasizing its industrial relevance .
  • Safety Profiles : Unlike dimethylplatinum complexes, Zeise’s dimer poses lower acute toxicity but requires strict moisture control .

Biological Activity

DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II), also known as trans-di-μ-chloro-dichlorobis(ethylene)diplatinum(II), is a platinum-based compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) typically involves the reaction of platinum(II) salts with ethylene and chloride ligands. The compound can be characterized through various techniques including X-ray diffraction, NMR spectroscopy, and infrared spectroscopy, which confirm its structure and purity .

Antitumor Properties

Platinum complexes are well-known for their antitumor activities. The mechanism of action of DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) is thought to involve the formation of DNA cross-links, which inhibit DNA replication and transcription in cancer cells. This action is similar to that of cisplatin, a widely used chemotherapeutic agent .

Table 1: Comparison of Antitumor Activities

CompoundMechanismActivity AgainstReference
CisplatinDNA cross-linkingSolid tumors, leukemia
DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II)DNA cross-linkingVarious cancer cell lines

Case Studies

  • In Vitro Studies : Research has shown that DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) exhibits significant cytotoxicity against various cancer cell lines. For example, studies demonstrated a dose-dependent inhibition of cell proliferation in ovarian cancer cells, indicating its potential as an effective therapeutic agent .
  • Mechanistic Insights : A study investigated the substitution reactions involving this complex in ethanol solutions, revealing insights into its solvation dynamics and ligand exchange processes. These findings suggest that the biological activity may also be influenced by the solvation environment and the stability of the platinum complex in biological systems .

Toxicology and Safety Profile

While DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) shows promise as an antitumor agent, its toxicity profile must be carefully evaluated. Preliminary studies indicate that like other platinum compounds, it may exhibit dose-dependent toxicity to normal cells. Safety assessments are critical for determining therapeutic windows and minimizing adverse effects .

Q & A

Q. How can computational chemistry aid in predicting reactivity and electronic properties?

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II)
Reactant of Route 2
DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II)

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